molecular formula C11H12N2O3 B12824985 (2R)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

(2R)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Cat. No.: B12824985
M. Wt: 220.22 g/mol
InChI Key: SFJCKRJKEWLPTL-BRFYHDHCSA-N
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Description

(2R)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid is a chiral amino acid derivative featuring an indoline-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indoline-2-one and a suitable amino acid derivative.

    Formation of Key Intermediates: The key intermediate is often formed through a series of reactions, including condensation and cyclization.

    Final Product Formation: The final product is obtained through purification and crystallization processes.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

(2R)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and exerting its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Indoline-2-one Derivatives: Compounds with similar structures, such as indoline-2-one derivatives, share some chemical properties and biological activities.

    Chiral Amino Acid Derivatives: Other chiral amino acid derivatives may exhibit comparable reactivity and applications.

Uniqueness

(2R)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid is unique due to its specific combination of an indoline-2-one moiety and a chiral amino acid structure

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

(2R)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16)/t7?,8-/m1/s1

InChI Key

SFJCKRJKEWLPTL-BRFYHDHCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N

Origin of Product

United States

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